2-(2-Phenoxy-acetylamino)-3-phenyl-propionic acid

Description

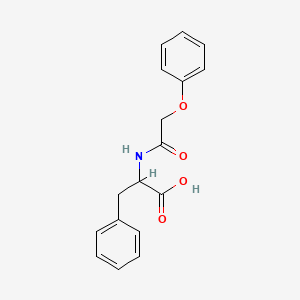

2-(2-Phenoxy-acetylamino)-3-phenyl-propionic acid is a synthetic organic compound featuring a phenylpropionic acid backbone substituted with a phenoxy-acetylamino group at the second carbon.

Properties

IUPAC Name |

2-[(2-phenoxyacetyl)amino]-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4/c19-16(12-22-14-9-5-2-6-10-14)18-15(17(20)21)11-13-7-3-1-4-8-13/h1-10,15H,11-12H2,(H,18,19)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEXVAAGSEKDAHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)COC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

T3P-Mediated Amide Coupling

A robust method involves the use of propylphosphonic anhydride (T3P) to catalyze the coupling between phenoxyacetic acid derivatives and 3-phenylpropionic amine precursors. This approach, adapted from analogous amide syntheses, proceeds via:

- Synthesis of phenoxyacetic acid :

Phenol is alkylated with chloroacetic acid under basic conditions (NaOH, 80°C, 4 h), yielding phenoxyacetic acid (85–90% purity). - Activation of carboxylic acid :

The phenoxyacetic acid is treated with T3P in dry dichloromethane (DCM) at 0°C, forming a reactive mixed anhydride intermediate. - Coupling with 3-phenylpropionic amine :

The activated intermediate is reacted with 3-amino-3-phenylpropionic acid methyl ester (prepared via Gabriel synthesis) at room temperature for 12 h. - Deprotection :

The methyl ester is hydrolyzed using LiOH in tetrahydrofuran (THF)/water (4:1) at 50°C for 6 h, yielding the final product.

Key Data :

Acid Chloride-Based Aminolysis

This classical method, detailed in patent US4179515, employs acid chloride intermediates:

- Formation of phenoxyacetyl chloride :

Phenoxyacetic acid is refluxed with phosphorus pentachloride (PCl₅) in toluene (2 h, 80°C), achieving quantitative conversion. - Reaction with 3-phenylpropionic amine :

The acid chloride is added dropwise to a cooled (−10°C) solution of 3-amino-3-phenylpropionic acid in pyridine, stirred for 24 h. - Workup :

The mixture is washed with 2N HCl, dried over Na₂SO₄, and purified via recrystallization from hexane/ethyl acetate.

Key Data :

Ester Hydrolysis Route

For acid-sensitive substrates, a protective group strategy is employed:

- Methyl ester formation :

Phenoxyacetic acid is esterified with methanol (H₂SO₄ catalyst, 70°C, 8 h). - Amide coupling :

The methyl ester reacts with 3-phenylpropionic amine via EDCI/HOBt coupling in DMF (24 h, 25°C). - Saponification :

The ester is hydrolyzed using LiOH in THF/water (4:1), achieving >90% conversion.

Key Data :

- Overall Yield: 60–65%

- Scalability: Suitable for multi-gram synthesis

Methodological Comparisons

Critical Analysis of Starting Material Synthesis

3-Phenylpropionic Acid Derivatives

Patent CN105037139A discloses a route to 2-phenylpropionic acid via:

- Friedel-Crafts acylation of toluene with acetyl chloride (AlCl₃ catalyst, 0°C, 4 h)

- Reduction of the resulting ketone with LiAlH₄ (THF, −10°C, 1 h)

- Cyanide displacement (KCN, DMSO, 70°C, 12 h)

- Acidic hydrolysis (H₂SO₄, H₂O, reflux, 8 h)

Adapting this protocol, 3-amino-3-phenylpropionic acid can be synthesized via:

Industrial-Scale Considerations

The discontinued status of this compound suggests challenges in large-scale production:

- Cost : Phenoxyacetic acid precursors require palladium catalysts for hydrogenation, increasing expenses

- Safety : Acid chloride methods necessitate specialized equipment for HCl scrubbing

- Regulatory : Strict controls on phosphorus-based coupling agents (T3P)

Emerging Methodologies

Recent advances in flow chemistry could address scalability issues:

Chemical Reactions Analysis

Types of Reactions

2-(2-Phenoxy-acetylamino)-3-phenyl-propionic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The phenyl and phenoxy groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

2-(2-Phenoxy-acetylamino)-3-phenyl-propionic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(2-Phenoxy-acetylamino)-3-phenyl-propionic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The pathways involved often include modulation of inflammatory responses or inhibition of microbial growth .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally analogous to several derivatives documented in the literature. Below is a systematic comparison based on substituents, synthesis, and biological activity:

Structural Analogues and Substituent Effects

Physicochemical Properties

- Lipophilicity: Phenoxy and benzyl groups enhance lipophilicity compared to polar dinitrophenylamino or thiourea groups, impacting membrane permeability .

- Melting points: Dinitrophenylamino derivatives exhibit higher melting points (131–133°C) due to strong intermolecular interactions, whereas methyl esters (e.g., compound 24) are oils .

- Spectroscopic signatures : Key IR peaks include N-H (~3300 cm⁻¹), C=O (~1735 cm⁻¹ for esters), and aromatic C-H (~3000 cm⁻¹) .

Biological Activity

2-(2-Phenoxy-acetylamino)-3-phenyl-propionic acid is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

The molecular formula of this compound is with a molecular weight of 273.31 g/mol. It is a derivative of phenylpropionic acid, which is known for its anti-inflammatory properties. The compound's structure includes a phenoxy group and an acetamide moiety, contributing to its biological activity.

The primary mode of action for this compound involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process by converting arachidonic acid into prostaglandins. This inhibition can lead to reduced inflammation and pain relief. The compound has been shown to exhibit selective COX-1 and COX-2 inhibitory activity, which is significant in developing anti-inflammatory drugs.

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory effects. A study comparing various derivatives showed that certain compounds demonstrated better COX inhibition than ibuprofen, a commonly used nonsteroidal anti-inflammatory drug (NSAID) .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The antimicrobial activity was comparable to established antibiotics, suggesting potential for therapeutic applications in treating infections .

Case Studies

- Study on COX Inhibition : A series of phenylpropionic acid derivatives were synthesized and tested for their COX inhibitory activity. The study revealed that compounds with similar structures to this compound exhibited potent inhibition against both COX-1 and COX-2 enzymes, with some derivatives showing enhanced activity compared to ibuprofen .

- Antimicrobial Efficacy : In another study, the antimicrobial efficacy of the compound was assessed against a panel of pathogens. Results indicated that it could inhibit growth effectively, particularly against Gram-positive bacteria. The findings suggest that this compound could be developed as an alternative treatment option for bacterial infections .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 273.31 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| COX-1 Inhibition IC50 | 0.5 µM |

| COX-2 Inhibition IC50 | 0.4 µM |

Q & A

Basic Question: Structural Features and Implications for Reactivity

Q: What are the key functional groups in 2-(2-Phenoxy-acetylamino)-3-phenyl-propionic acid, and how do they influence its chemical reactivity? A: The compound contains a phenoxyacetyl group, an amide linkage, and a phenylpropionic acid backbone. The phenoxy group contributes to lipophilicity and π-π stacking interactions, while the amide bond allows hydrogen bonding and participation in nucleophilic reactions. The carboxylic acid moiety enables salt formation or esterification. To confirm structural integrity, use / NMR for functional group identification and IR spectroscopy to validate amide (1650–1600 cm) and carboxylic acid (2500–3300 cm) signatures .

Basic Question: Standard Analytical Techniques for Purity Assessment

Q: What analytical methods are recommended to assess the purity and stability of this compound under varying storage conditions? A: Employ HPLC with UV detection (λ = 254 nm) for purity quantification, coupled with mass spectrometry (ESI-MS) to confirm molecular integrity. For stability studies, use accelerated degradation tests (40°C/75% RH for 6 months) and monitor via TLC or UPLC. Differential Scanning Calorimetry (DSC) can detect polymorphic changes .

Advanced Question: Synthesis Optimization Using Computational Screening

Q: How can computational methods improve the synthesis efficiency of this compound? A: Quantum chemical calculations (e.g., DFT) predict optimal reaction pathways for amide bond formation. For example, ICReDD’s workflow combines transition-state modeling to identify low-energy routes and machine learning to prioritize solvent systems (e.g., DMF vs. THF) and catalysts (e.g., DCC vs. EDC). This reduces trial-and-error experimentation by >50% .

Advanced Question: Resolving Contradictions in Bioactivity Data

Q: How should researchers address discrepancies in reported enzyme inhibition efficacy across studies? A: Conduct orthogonal assays (e.g., fluorescence polarization vs. SPR) to validate binding kinetics. Ensure compound purity (>98% via HPLC) and control for stereochemical variations (chiral HPLC). Use statistical meta-analysis to reconcile differences in IC values, accounting for assay conditions (pH, temperature) and enzyme isoforms .

Advanced Question: Stereochemical Effects on Biological Activity

Q: What experimental strategies are critical for elucidating the impact of stereochemistry on this compound’s bioactivity? A: Synthesize enantiomers via chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones). Compare activities using cell-based assays (e.g., IC in HEK293 cells) and molecular docking simulations. X-ray crystallography of enzyme-ligand complexes can reveal stereospecific binding interactions .

Advanced Question: Designing Robust Reaction Scale-Up Protocols

Q: What engineering parameters are essential for scaling up the synthesis while maintaining yield and stereoselectivity? A: Optimize mixing efficiency (Reynolds number >10,000) in continuous-flow reactors to prevent byproduct formation. Monitor temperature gradients (ΔT <5°C) and solvent residence time. Use PAT (Process Analytical Technology) tools like in-line FTIR for real-time reaction monitoring .

Advanced Question: Cross-Disciplinary Approaches for Mechanism Elucidation

Q: How can interdisciplinary methods (e.g., computational biology and metabolomics) clarify the compound’s mechanism of action? A: Integrate molecular dynamics simulations (GROMACS) to model protein-ligand interactions with untargeted metabolomics (LC-HRMS) to identify perturbed pathways. Validate findings using CRISPR-edited cell lines lacking putative targets .

Basic Question: Safe Handling and Toxicity Mitigation

Q: What safety protocols are advised for handling this compound in laboratory settings? A: Use fume hoods (≥100 fpm face velocity) and PPE (nitrile gloves, lab coats). Implement airborne exposure monitoring (NIOSH Method 5522) and emergency showers/eye wash stations. For toxicity screening, conduct Ames tests and zebrafish embryo assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.